Bienvenue dans la boutique en ligne BenchChem!

1,7-Naphthyridin-4-amine

PDE4D Inhibition Anti-inflammatory Asthma

1,7-Naphthyridin-4-amine is the critical 1,7-regioisomer of the naphthyridine scaffold series; substitution with 1,6- or 1,8-isomers leads to complete loss of target potency. This core enables synthesis of PDE4D inhibitors with sub-nanomolar IC50 (>1400-fold selectivity over 1,8 analogs), HPK1 inhibitors, and p38α MAPK inhibitors (confirmed by X-ray crystallography; PDB 3MW1). For R&D programs requiring fidelity to published SAR, procurement of the correct regioisomer is non-negotiable.

Molecular Formula C8H7N3
Molecular Weight 145.16 g/mol
CAS No. 58680-41-4
Cat. No. B1625580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-Naphthyridin-4-amine
CAS58680-41-4
Molecular FormulaC8H7N3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1=CN=CC2=NC=CC(=C21)N
InChIInChI=1S/C8H7N3/c9-7-2-4-11-8-5-10-3-1-6(7)8/h1-5H,(H2,9,11)
InChIKeyPHFKUTFUFKZJMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,7-Naphthyridin-4-amine (CAS 58680-41-4) – A Core Scaffold for Targeted Kinase and PDE4 Inhibitor Procurement


1,7-Naphthyridin-4-amine (CAS 58680-41-4) is a nitrogen-containing heterocyclic building block comprising a fused bicyclic system of two pyridine rings with nitrogen atoms at positions 1 and 7 [1]. This unsubstituted core scaffold serves as a critical synthetic intermediate for the development of biologically active molecules, notably potent and selective inhibitors of phosphodiesterase type 4D (PDE4D), p38 mitogen-activated protein kinase, and hematopoietic kinase 1 (HPK1) [2][3]. Unlike its regioisomeric counterparts (e.g., 1,6- or 1,8-naphthyridines), the 1,7-arrangement of nitrogen atoms confers a distinct electronic environment and hydrogen-bonding capacity, which fundamentally alters target binding modes and downstream pharmacological profiles [4].

Why 1,7-Naphthyridin-4-amine (CAS 58680-41-4) Cannot Be Casually Substituted with Other Naphthyridine Isomers


In medicinal chemistry and SAR campaigns, the regioisomeric identity of the naphthyridine scaffold is not a trivial detail; it is a critical determinant of biological activity and target selectivity. Simple substitution of 1,7-naphthyridin-4-amine with a 1,6- or 1,8-naphthyridine analog often results in a complete loss of potency or a dramatic shift in selectivity profile due to altered molecular recognition by the target protein's binding pocket [1]. For instance, in the development of mGlu5 receptor antagonists, distinct regioisomeric aryl naphthyridine series exhibited divergent in vitro and in vivo pharmacological activities, underscoring that the 1,7-core is non-interchangeable with its 1,6-counterpart for achieving desired on-target effects [2]. Furthermore, the 1,7-naphthyridine scaffold provides a unique vector for functionalization at the C-6 and C-8 positions, enabling the synthesis of highly selective PDE4D inhibitors with sub-nanomolar potency—a level of activity and selectivity that is not achievable with the 1,5- or 1,8-naphthyridine frameworks [3]. Therefore, procurement of the correct regioisomer, 1,7-naphthyridin-4-amine, is essential for reproducing published synthetic routes and ensuring fidelity to established biological activities. The quantitative evidence below further substantiates this non-interchangeability.

Quantitative Differentiation of 1,7-Naphthyridin-4-amine (CAS 58680-41-4) Against Closest Analogs


Sub-Nanomolar PDE4D Inhibition Achieved Exclusively via 6,8-Disubstituted 1,7-Naphthyridine Scaffold

1,7-Naphthyridine-based PDE4D inhibitors demonstrate sub-nanomolar potency (IC50 = 0.7 nM), whereas 1,8-naphthyridine derivatives in the same assay show significantly higher IC50 values or are inactive [1]. The 1,7-scaffold is crucial for achieving this high potency, as the 1,6- and 1,8-regioisomers fail to achieve comparable inhibition of PDE4D [2].

PDE4D Inhibition Anti-inflammatory Asthma

Superior HIV-1 RT Inhibition by 1,7-Naphthyridine Derivatives Compared to 1,6-Regioisomers

In a direct head-to-head study, 2-cyanopyridinyl-1,7-naphthyridines (16a, 16b, 19a) demonstrated significantly superior HIV-1 reverse transcriptase inhibition compared to their 1,6-naphthyridine counterparts, with the most potent 1,7-derivative (19a) achieving an IC50 of 0.175 µM, while the best 1,6-analog showed substantially reduced activity [1]. Furthermore, 1,7-naphthyridines 16a, 16b, and 19a displayed no toxicity toward normal embryonic lung cells (MRC-5), highlighting a favorable selectivity profile [2].

HIV-1 RT Inhibition Antiviral NNRTI

1,7-Naphthyridine 1-Oxides as Potent and Selective p38 MAPK Inhibitors

A novel series of 1,7-naphthyridine 1-oxides exhibited potent inhibition of p38α MAP kinase, with some compounds showing a significant reduction in LPS-induced TNFα production in human whole blood [1]. The X-ray crystal structure of a representative inhibitor bound to p38α (PDB ID: 3MW1) confirms the unique binding mode enabled by the 1,7-naphthyridine core, which is distinct from that of 1,5- or 1,8-naphthyridine-based inhibitors [2]. While direct IC50 values for the parent amine are not reported, the 1-oxide derivatives demonstrate the scaffold's privileged nature for p38 inhibition.

p38 MAPK Inhibition Anti-inflammatory TNFα

Preferential Cytotoxic Activity of 1,7-Naphthyridine Derivatives in Cancer Cell Lines

In a study evaluating cytotoxicity across multiple cancer cell lines, 2,4-disubstituted-1,7-naphthyridine derivatives (e.g., compound 17a) showed significant cytotoxic activity against lymphoblastic leukemia (MOLT-3), cervical carcinoma (HeLa), and promyeloblast (HL-60) cells, with IC50 values of 9.1, 13.2, and 8.9 µM, respectively [1]. In contrast, the corresponding 1,6-naphthyridine analogs in the same study displayed notably lower or no activity, indicating a clear regioisomeric preference for anticancer effects [2].

Anticancer Cytotoxicity SAR

Optimal Application Scenarios for 1,7-Naphthyridin-4-amine (CAS 58680-41-4) in Research and Development


Development of Highly Selective PDE4D Inhibitors for Respiratory Diseases

Utilize 1,7-naphthyridin-4-amine as a core scaffold to synthesize 6,8-disubstituted derivatives. The resulting compounds are potent and selective PDE4D inhibitors with sub-nanomolar IC50 values, validated in both enzyme assays and in vivo models of allergic asthma [6]. This application is directly supported by evidence of >1400-fold increased potency for the 1,7-scaffold over 1,8-naphthyridine analogs [5].

Design of Next-Generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Employ 1,7-naphthyridin-4-amine to create novel NNRTIs targeting HIV-1. As demonstrated by direct comparative studies, 1,7-naphthyridine derivatives exhibit significantly greater potency against HIV-1 RT (IC50 = 0.175 µM) than 1,6-regioisomers, while maintaining low cytotoxicity toward normal cells [6]. This makes it a prime building block for antiviral drug discovery programs.

Synthesis of p38 MAPK Inhibitors for Anti-Inflammatory Therapy

Functionalize 1,7-naphthyridin-4-amine to produce 1-oxide derivatives that act as potent and selective p38α MAPK inhibitors. X-ray crystallography (PDB ID: 3MW1) confirms a unique binding mode enabled by the 1,7-scaffold, which is critical for achieving high selectivity and reducing LPS-induced TNFα production in human whole blood [6]. This application is supported by class-level evidence showing superior potency compared to other naphthyridine isomers [5].

Anticancer Lead Optimization via Structure-Activity Relationship (SAR) Studies

Leverage 1,7-naphthyridin-4-amine as a privileged structure for anticancer SAR campaigns. Direct head-to-head studies reveal that 1,7-naphthyridine derivatives demonstrate superior cytotoxicity against HeLa (IC50 = 13.2 µM) and HL-60 (IC50 = 8.9 µM) cancer cells compared to their 1,6-naphthyridine counterparts [6]. This regioisomer-specific activity profile makes the 1,7-core a more valuable starting point for identifying novel anticancer agents with improved potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,7-Naphthyridin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.